REACTION_CXSMILES
|
[CH2:1]([N:8]1[C:12]([C:13]2[O:14]C=CC=2)=[CH:11][C:10]([C:18]([F:21])([F:20])[F:19])=[N:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Mn]([O-])(=O)(=O)=[O:23].[K+].CC(O)C>CC(C)=O.O>[CH2:1]([N:8]1[C:12]([C:13]([OH:14])=[O:23])=[CH:11][C:10]([C:18]([F:21])([F:20])[F:19])=[N:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|
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Name
|
1-benzyl-5-furan-2-yl-3-trifluoromethyl-1H-pyrazole
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Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1N=C(C=C1C=1OC=CC1)C(F)(F)F
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Name
|
|
Quantity
|
27.2 g
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
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Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Control Type
|
UNSPECIFIED
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Setpoint
|
60 °C
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Type
|
CUSTOM
|
Details
|
the mixture was stirred over night
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
were added
|
Type
|
FILTRATION
|
Details
|
it was filtered through a Celite pad
|
Type
|
WASH
|
Details
|
washed with 1 l acetone
|
Type
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CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo down to 150 mL
|
Type
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DISSOLUTION
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Details
|
The residue was dissolved in 20 mL 2M NaOH
|
Type
|
WASH
|
Details
|
The resulting aqueous phase was washed twice with 70 ml ethyl ether
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Type
|
EXTRACTION
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Details
|
The suspension was extracted with 200 and 50 ml ethyl acetate (EtOAc)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with 30 mL water and 5 mL brine
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (CH2Cl2 with 1% acetic acid)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1N=C(C=C1C(=O)O)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.022 mol | |
AMOUNT: MASS | 6.1 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 67.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |